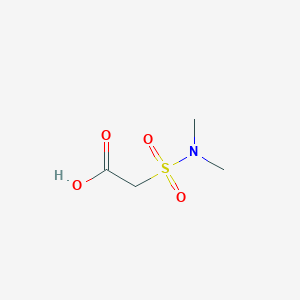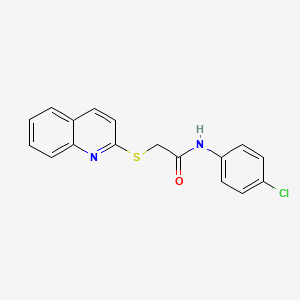
3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is a compound that features both an oxirane (epoxide) ring and an oxazolidinone ring. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxirane precursor with an oxazolidinone derivative. One common method involves the reaction of epichlorohydrin with oxazolidinone under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize catalysts to enhance the reaction rate and selectivity. The use of activated clays or other solid acid catalysts has been reported to be effective in the polymerization and synthesis of such compounds .
化学反応の分析
Types of Reactions
3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, amino alcohols, and various substituted oxazolidinones, depending on the specific reagents and conditions used .
科学的研究の応用
3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their biological effects . The oxirane ring is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound also contains an oxirane ring and is used in similar synthetic applications.
Spirocyclic oxindoles: These compounds feature a spirocyclic structure and are used in medicinal chemistry for their unique biological activities.
Uniqueness
3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one is unique due to the presence of both an oxirane and an oxazolidinone ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile building block in synthetic chemistry .
特性
IUPAC Name |
3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-6-7(1-2-9-6)3-5-4-10-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTKGGHLZQXCTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2H-1,3-benzodioxol-5-yl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide](/img/structure/B2427568.png)



![8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2427574.png)

![N-phenyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2427577.png)

![2-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]naphthalene-1-carboxamide](/img/structure/B2427581.png)

amino}propanoyl)urea](/img/structure/B2427584.png)
![ethyl 7-methyl-4-oxo-2-(propylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2427586.png)
